molecular formula C9H16O2 B3162699 Ethyl 4,4-dimethylpent-2-enoate CAS No. 87995-20-8

Ethyl 4,4-dimethylpent-2-enoate

Cat. No.: B3162699
CAS No.: 87995-20-8
M. Wt: 156.22 g/mol
InChI Key: MNBODUCODDEXEE-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester derived from 4,4-dimethylpent-2-enoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-dimethylpent-2-enoate can be synthesized through several methods. One common method involves the reaction of ethyl 2-(diethoxyphosphoryl)acetate with an aldehyde in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C . The reaction mixture is stirred for 20 minutes, followed by the addition of the aldehyde, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethylpent-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.

Major Products

    Oxidation: 4,4-Dimethylpent-2-enoic acid.

    Reduction: 4,4-Dimethylpent-2-en-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4-dimethylpent-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethylpent-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,4-dimethylpent-2-enoate
  • Ethyl 2,2-dimethylpent-4-enoate
  • Ethyl 4,4-dimethylpentanoate

Uniqueness

Ethyl 4,4-dimethylpent-2-enoate is unique due to its specific structural features, such as the presence of two methyl groups at the 4-position and a double bond at the 2-position.

Properties

CAS No.

87995-20-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 4,4-dimethylpent-2-enoate

InChI

InChI=1S/C9H16O2/c1-5-11-8(10)6-7-9(2,3)4/h6-7H,5H2,1-4H3

InChI Key

MNBODUCODDEXEE-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC(C)(C)C

Isomeric SMILES

CCOC(=O)/C=C/C(C)(C)C

Canonical SMILES

CCOC(=O)C=CC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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